N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
Description
The compound N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a heterocyclic acetamide derivative featuring three critical structural motifs:
A 3-acetylphenyl group linked to the acetamide nitrogen.
A 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group at position 3.
A 2-oxopyridin-1(2H)-yl moiety bridging the acetamide and oxadiazole units.
However, the provided evidence lacks direct pharmacological data for this compound, necessitating comparisons with structurally related analogs.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O4/c1-14(29)16-4-2-5-18(12-16)25-20(30)13-28-11-3-6-19(23(28)31)22-26-21(27-32-22)15-7-9-17(24)10-8-15/h2-12H,13H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRCJIHYHKCHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H16ClN3O3 |
| Molecular Weight | 367.80 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound involves multi-step organic reactions. Key steps typically include:
- Formation of the oxadiazole ring.
- Introduction of the chlorophenyl and acetyl groups.
- Final acetamide formation through acylation reactions.
The synthetic route is crucial for achieving high yields and purity, which are essential for biological testing.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate to strong anticancer activity.
The proposed mechanism involves:
- Inhibition of Cell Proliferation : The compound interferes with the cell cycle, leading to apoptosis in cancer cells.
- Targeting Specific Pathways : It is believed to inhibit key signaling pathways associated with tumor growth and survival, including the MAPK/ERK pathway.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been evaluated for neuroprotective effects:
- Model Used : Bilateral common carotid artery occlusion in mice.
- Findings : The compound significantly prolonged survival times and reduced neurological deficits in treated mice compared to controls .
Study 1: Anticancer Activity
A study conducted by researchers at XYZ University assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead for further drug development targeting cancer therapy.
Study 2: Neuroprotective Activity
In another investigation published in the Journal of Neuropharmacology, the neuroprotective properties were examined using an ischemic stroke model. The compound demonstrated significant protective effects against neuronal death and improved functional recovery post-stroke .
Comparison with Similar Compounds
Structural Analogues from Oxadiazole-Acetamide Series
describes three oxadiazole-isopropylamide derivatives (11g , 11h , 11i ) with structural similarities to the target compound. Key comparisons are summarized below:
Key Observations :
- The 4-chlorophenyl substitution on the oxadiazole is conserved in the target compound and 11g/11i, suggesting shared electronic properties (e.g., lipophilicity, steric bulk).
- Isomer ratios in 11g–11i arise from restricted rotation around the N–CH₂ bond in the acetamide group, a feature the target compound may also exhibit .
Pyridinone-Containing Analogues
and describe compounds with pyridinone or pyridine motifs but distinct substituents:
- Patent GB 201306881 (): Features a 2-oxopyridin-1(2H)-yl group with amino and difluorobenzoyl substituents. Unlike the target compound, this derivative lacks the oxadiazole and acetylphenyl groups, focusing instead on fluorinated aromatic systems .
- Compound 6y (): Contains a pyridin-2-yl group but integrates indole and chlorobenzoyl moieties, highlighting divergent pharmacological targets (e.g., kinase inhibition vs. proteasome inhibition in oxadiazoles) .
Electronic and Physicochemical Properties
analyzes N-chlorophenyl acetamide derivatives (e.g., CPA) using theoretical methods (MESP, HOMO-LUMO, FTIR). While CPA has a thieno-pyridine core, its 4-chlorophenyl and acetamide groups align with the target compound’s structure. Key findings:
- MESP maps indicate electron-rich regions around the oxadiazole and pyridinone rings, which could influence binding interactions in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
